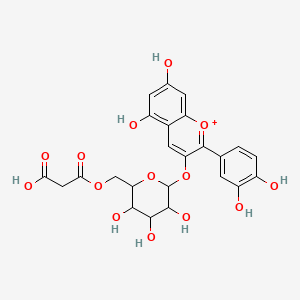

Cyanidin 3-(6''-malonylglucoside)

Description

Significance of Anthocyanins in Phytochemical Research

Anthocyanins are a major class of water-soluble pigments belonging to the flavonoid group of phenolic compounds. biomedpharmajournal.org They are responsible for many of the red, purple, and blue hues observed in various plant organs, including flowers, fruits, leaves, and tubers. biomedpharmajournal.org Beyond their role as natural colorants, anthocyanins are crucial for plant survival, offering protection against UV radiation and inhibiting the formation of reactive oxygen species. biomedpharmajournal.org

The antioxidant properties of anthocyanins are a cornerstone of their phytochemical significance. scialert.netnih.gov Their unique chemical structure enables them to act as potent free radical scavengers. nih.gov This antioxidant capacity is linked to a range of potential health benefits, including anti-inflammatory, antidiabetic, and anticancer activities, as well as roles in cardiovascular and neuroprotective prevention. scialert.netfrontiersin.org The diversity of anthocyanins, with over 1000 naturally occurring variants, stems from different glycosylation and acylation patterns of a few common anthocyanidin aglycones like cyanidin (B77932), pelargonidin (B1210327), and delphinidin. biomedpharmajournal.org This structural variety influences their stability, bioavailability, and biological effects, making them a rich area for phytochemical research. oup.com

Academic Importance of Acylated Anthocyanins, with Focus on Cyanidin 3-Malonylglucoside

Acylated anthocyanins are a subgroup of anthocyanins where one or more of the sugar moieties are esterified with an organic acid, such as malonic acid. This acylation significantly enhances the stability of the anthocyanin molecule. acs.orgnih.gov Compared to their non-acylated counterparts, acylated anthocyanins exhibit increased resistance to changes in pH, heat, and light, making them more suitable for applications in the food industry as natural colorants. acs.orgpan.olsztyn.pl

Cyanidin 3-malonylglucoside, an acylated anthocyanin, is of particular academic interest due to its widespread presence in various edible plants and its distinct chemical properties. foodb.canih.gov It belongs to the class of anthocyanidin-3-O-glycosides, where a cyanidin moiety is linked to a malonylated glucose molecule at the C3 position. foodb.cahmdb.ca This specific structure contributes to its stability and influences its biological activity. Research has shown that the addition of a malonyl group can enhance the intestinal absorption of anthocyanins. jst.go.jp The stability of Cyanidin 3-malonylglucoside has been noted in studies on blackberries, where it showed no significant decrease in content between different ripening stages. smallfruits.org

Current Research Landscape and Gaps for Cyanidin 3-Malonylglucoside

The current research on Cyanidin 3-malonylglucoside has largely focused on its identification and quantification in various natural sources. It has been identified as a major anthocyanin in red onion, rough bluegrass, and certain varieties of chrysanthemum. jst.go.jpashs.orgmdpi.com For instance, in rough bluegrass, Cyanidin 3-malonylglucoside accounts for a significant portion of the total anthocyanin content. ashs.org Studies have also explored its stability, noting its resistance to degradation compared to non-acylated forms. smallfruits.org

Properties

CAS No. |

94977-38-5 |

|---|---|

Molecular Formula |

C24H23ClO14 |

Molecular Weight |

570.9 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid chloride |

InChI |

InChI=1S/C24H22O14.ClH/c25-10-4-13(27)11-6-16(23(36-15(11)5-10)9-1-2-12(26)14(28)3-9)37-24-22(34)21(33)20(32)17(38-24)8-35-19(31)7-18(29)30;/h1-6,17,20-22,24,32-34H,7-8H2,(H4-,25,26,27,28,29,30);1H/t17-,20-,21+,22-,24-;/m1./s1 |

InChI Key |

QCMBMEJGXIGLBJ-CVOPIXFLSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O.[Cl-] |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Cyanidin 3 Malonylglucoside

Identification in Horticultural and Agricultural Plant Species

The presence of Cyanidin (B77932) 3-malonylglucoside has been confirmed in numerous plant species of horticultural and agricultural importance. Research has documented its occurrence in common fruits, vegetables, and grains. For instance, it is a known component of the anthocyanin profile in various berries, particularly within the Rubus genus (blackberries). nih.govresearchgate.net It is also found in grains, with studies identifying it as a major anthocyanin in certain pigmented varieties of maize (Zea mays). documentsdelivered.comredalyc.org Other notable occurrences include red onion (Allium cepa), red-fleshed oranges (Citrus sinensis), and the medicinal plant Phyllanthus niruri. nih.gov

Table 1: Plant Species Containing Cyanidin 3-malonylglucoside This interactive table summarizes plant species identified as containing Cyanidin 3-malonylglucoside.

| Plant Species (Scientific Name) | Common Name | Family |

|---|---|---|

| Rubus fruticosus L. | Blackberry | Rosaceae |

| Zea mays L. | Maize / Corn | Poaceae |

| Allium cepa L. | Red Onion | Amaryllidaceae |

| Citrus sinensis (L.) Osbeck | Red Orange | Rutaceae |

| Phyllanthus niruri L. | Gale of the Wind | Phyllanthaceae |

Localization within Plant Tissues and Organelles

As a water-soluble flavonoid, Cyanidin 3-malonylglucoside is synthesized in the cytoplasm and subsequently transported for storage into the central vacuole of the plant cell. The accumulation of this pigment within the vacuoles of epidermal and sub-epidermal cells is what confers color to the respective plant tissue.

The distribution of Cyanidin 3-malonylglucoside is tissue-specific and contributes to the pigmentation of different plant parts.

Leaves and Grains: In certain varieties of Zea mays, Cyanidin 3-malonylglucoside has been specifically identified in the leaves and is also believed to be a primary pigment in the seed coat (pericarp). documentsdelivered.com In rose maize grains, it has been confirmed as the most abundant anthocyanin. redalyc.org

Fruits and Flowers: In general, cyanidins are commonly found in the epidermal tissues of fruits and flower petals, where they serve as visual attractants for pollinators and seed dispersers. jocpr.com In blackberries, for example, the compound contributes to the dark purple-black coloration of the mature fruit. researchgate.netusda.gov

Quantitative Variations Across Cultivars and Environmental Conditions

The concentration of Cyanidin 3-malonylglucoside can vary significantly, influenced by genetic factors (cultivar differences) and developmental or environmental conditions.

Variation Across Cultivars: Different cultivars of the same species can exhibit substantial differences in their anthocyanin profiles. For instance, a study on wild Norwegian blackberries reported the absolute amount of Cyanidin 3-O-β-(6″-malonylglucoside) to be 24 mg per 100 g of fresh weight. researchgate.net In contrast, research on other blackberry cultivars has shown that the relative percentage of this compound can change significantly with fruit maturity. usda.gov Furthermore, while it may be a minor component in some blackberry lines, it has been identified as the most abundant anthocyanin in the grains of rose maize, highlighting significant genetic variation in its production. redalyc.orgresearchgate.net

Variation Due to Developmental and Environmental Factors: The biosynthesis of anthocyanins is a dynamic process, and the quantity of Cyanidin 3-malonylglucoside can change during the life cycle of a plant tissue. A key example is fruit ripening.

Maturity: In 'Marion' and 'Evergreen' blackberry cultivars, the relative proportion of Cyanidin 3-malonylglucoside was observed to decrease as the fruit matured from the underripe to the ripe stage. usda.gov In the 'Evergreen' cultivar, its proportion of total anthocyanins decreased from 7.22% to 3.36% during ripening. usda.gov This suggests that the enzymatic processes governing anthocyanin acylation and interconversion change as the fruit develops.

Anthocyanin production is also known to be influenced by environmental stimuli such as light exposure, temperature, and abiotic stress; however, specific quantitative data detailing the response of Cyanidin 3-malonylglucoside to these factors is an area of ongoing research. nih.gov

Table 2: Quantitative Variation of Cyanidin 3-malonylglucoside This interactive table presents research findings on the varying content of Cyanidin 3-malonylglucoside across different plant types and conditions.

| Species | Cultivar/Variety | Tissue/Condition | Cyanidin 3-malonylglucoside Content | Notes |

|---|---|---|---|---|

| Rubus fruticosus | Wild Norwegian | Ripe Fruit | 24 mg / 100 g Fresh Weight researchgate.net | Absolute concentration measurement. |

| Rubus fruticosus | 'Evergreen' | Underripe → Ripe Fruit | 7.22% → 3.36% usda.gov | Percentage of total anthocyanins; content decreases with maturity. |

| Rubus fruticosus | 'Marion' | Underripe → Ripe Fruit | 1.61% → 1.06% usda.gov | Percentage of total anthocyanins; content decreases with maturity. |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Cyanidin 3-malonylglucoside |

| Cyanidin |

| Cyanidin-3-glucoside |

| Cyanidin 3-O-β-(6″-malonylglucoside) |

| Peonidin |

Biosynthesis and Genetic Regulation of Cyanidin 3 Malonylglucoside

General Anthocyanin Biosynthetic Pathway Intermediates and Enzymes

The biosynthesis of cyanidin (B77932) 3-malonylglucoside begins with the general anthocyanin pathway, an extension of the flavonoid biosynthetic pathway. frontiersin.org This intricate process starts with the synthesis of naringenin (B18129) chalcone (B49325) from 4-coumaroyl-CoA and malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS), which is considered the initial key enzyme. frontiersin.orgnih.gov The naringenin chalcone is then isomerized to naringenin by chalcone isomerase (CHI). frontiersin.org

Following this, a series of enzymatic reactions modify the basic flavonoid structure. Flavanone 3-hydroxylase (F3H) converts naringenin into dihydrokaempferol. frontiersin.org Dihydrokaempferol can then be hydroxylated by flavonoid 3'-hydroxylase (F3'H) to produce dihydroquercetin. frontiersin.org Dihydroquercetin is a critical intermediate for the synthesis of cyanidin-based anthocyanins.

The pathway continues with dihydroflavonol 4-reductase (DFR), which converts dihydroquercetin into leucocyanidin (B1674801). frontiersin.orgnih.gov Subsequently, anthocyanidin synthase (ANS) catalyzes the oxidation of leucocyanidin to form the colored cyanidin, an anthocyanidin aglycone. frontiersin.orgnih.gov The final step in the formation of the precursor for malonylation is the glycosylation of cyanidin. The enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose molecule to the 3-hydroxyl group of cyanidin, resulting in the stable and water-soluble compound, cyanidin 3-O-glucoside. nih.govnih.govnih.gov This glycosylation is a crucial modification and often represents the final step before further acylation, such as malonylation, occurs. nih.gov

The enzymes in this pathway are often categorized as early biosynthetic genes (EBGs), such as CHS, CHI, and F3H, and late biosynthetic genes (LBGs), including DFR, ANS, and UFGT. frontiersin.org

Table 1: Key Enzymes and Intermediates in the Biosynthesis of Cyanidin 3-O-Glucoside

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | 4-coumaroyl-CoA + Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone |

| 2 | Naringenin Chalcone | Chalcone Isomerase (CHI) | Naringenin |

| 3 | Naringenin | Flavanone 3-Hydroxylase (F3H) | Dihydrokaempferol |

| 4 | Dihydrokaempferol | Flavonoid 3'-Hydroxylase (F3'H) | Dihydroquercetin |

| 5 | Dihydroquercetin | Dihydroflavonol 4-Reductase (DFR) | Leucocyanidin |

| 6 | Leucocyanidin | Anthocyanidin Synthase (ANS) | Cyanidin |

| 7 | Cyanidin | UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) | Cyanidin 3-O-glucoside |

Specific Malonyltransferase Enzymes Involved in Cyanidin 3-Malonylglucoside Formation

The final modification in the biosynthesis of cyanidin 3-malonylglucoside is the acylation of cyanidin 3-O-glucoside with a malonyl group. This reaction is catalyzed by a specific class of enzymes known as anthocyanin malonyltransferases (MaTs), which belong to the BAHD family of acyl-CoA-dependent acyltransferases. researchgate.netresearchgate.net These enzymes transfer a malonyl group from malonyl-coenzyme A (malonyl-CoA) to the 6"-hydroxyl group of the glucose moiety attached to the cyanidin core. nih.govkisti.re.kr Malonylation is a significant modification as it can increase the stability of the anthocyanin pigment. researchgate.netnih.gov

Several malonyltransferases with the ability to malonylate anthocyanin 3-O-glucosides have been identified and characterized from various plant species. For instance, a malonyl-coenzyme A:anthocyanidin 3-O-glucoside-6"-O-malonyltransferase was identified in Dahlia variabilis (Dv3MaT) and Senecio cruentus (Sc3MaT). nih.govkisti.re.kr Similarly, an anthocyanin acyltransferase (Aat1) from maize has been shown to have anthocyanin 3-O-glucoside dimalonyltransferase activity, indicating it can add malonyl groups. nih.gov

Studies on recombinant malonyltransferases have elucidated their specificities for both the acyl donor (malonyl-CoA) and the acyl acceptor (the anthocyanin). The malonyltransferase from Dahlia variabilis, Dv3MaT, showed a high preference for malonyl-CoA as the acyl donor. nih.gov Its specificity for the acyl acceptor was highly restricted to anthocyanidin 3-O-glucosides, such as pelargonidin (B1210327) 3-O-glucoside and cyanidin 3-O-glucoside. nih.gov It displayed poor activity towards flavonol 3-O-glucosides (like quercetin (B1663063) 3-O-glucoside) and anthocyanidin 3,5-O-diglucosides. nih.gov

Similarly, the Aat1 enzyme from maize can utilize malonyl-CoA and, to a lesser extent, succinyl-CoA, but not acetyl-CoA. nih.gov It accepts a range of anthocyanin 3-O-glucosides as substrates, with cyanidin 3-O-glucoside being the most preferred. nih.gov The enzyme from Salvia splendens (Ss5MaT1) catalyzes the transfer of a malonyl group to the 5-glucosyl moiety of anthocyanins and requires the presence of an aromatic acyl group on the 3-glucosyl moiety for substrate recognition. researchgate.net

Table 2: Substrate Specificity of Characterized Anthocyanin Malonyltransferases

| Enzyme | Source Organism | Preferred Acyl Donor | Preferred Acyl Acceptor(s) | Poor/No Activity Substrates |

|---|---|---|---|---|

| Dv3MaT | Dahlia variabilis | Malonyl-CoA | Pelargonidin 3-O-glucoside, Cyanidin 3-O-glucoside | Quercetin 3-O-glucoside, Anthocyanidin 3,5-O-diglucosides nih.gov |

| Aat1 | Zea mays | Malonyl-CoA | Cyanidin 3-O-glucoside, other anthocyanin 3-O-glucosides | Acetyl-CoA nih.gov |

| Sc3MaT | Senecio cruentus | Malonyl-CoA | Anthocyanidin 3-O-glucoside | - |

| Ss5MaT1 | Salvia splendens | Malonyl-CoA | Anthocyanins with an acylated 3-glucosyl moiety | - |

The kinetic properties of anthocyanin malonyltransferases have been determined, providing insight into their catalytic efficiency. For the recombinant Dv3MaT from dahlia, the enzyme catalyzed the regiospecific transfer of the malonyl group from malonyl-CoA to pelargonidin 3-O-glucoside. nih.gov The Michaelis-Menten constant (Km) for malonyl-CoA was 18.8 µM, and for pelargonidin 3-O-glucoside, it was 46.7 µM. nih.gov The catalytic rate constant (kcat) for this reaction was 7.3 s-1. nih.gov

In scarlet sage (Salvia splendens), the purified Ss5MaT1 enzyme showed a kcat value of 7.8 s-1 for the malonylation of bisdemalonylsalvianin. researchgate.net The Km values were 57 µM for malonyl-CoA and 101 µM for the anthocyanin substrate. researchgate.net The Aat1 enzyme from maize also demonstrated typical Michaelis-Menten kinetics, with the turnover rate and specificity constant for malonyl-CoA being much higher than for succinyl-CoA, confirming its function as a malonyltransferase. nih.gov Generally, the degradation of anthocyanins, which malonylation helps to prevent, often follows first-order reaction kinetics. sciepub.comscispace.comnih.gov

Table 3: Kinetic Parameters of Anthocyanin Malonyltransferases

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) |

|---|---|---|---|---|

| Dv3MaT | Dahlia variabilis | Malonyl-CoA | 18.8 nih.gov | 7.3 nih.gov |

| Pelargonidin 3-O-glucoside | 46.7 nih.gov | |||

| Ss5MaT1 | Salvia splendens | Malonyl-CoA | 57 researchgate.net | 7.8 researchgate.net |

| Bisdemalonylsalvianin | 101 researchgate.net |

Transcriptional Regulation of Cyanidin 3-Malonylglucoside Biosynthesis

The accumulation of cyanidin 3-malonylglucoside is tightly controlled at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is orchestrated by a set of regulatory genes. frontiersin.org In most higher plants, this regulation is managed by a conserved transcriptional complex known as the MYB-bHLH-WD40 (MBW) complex. frontiersin.orgnih.govmdpi.comnih.gov This complex consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. nih.govnih.gov The MBW complex binds to the promoter regions of the structural genes, thereby activating their coordinated expression. mdpi.com

Numerous regulatory genes that influence anthocyanin biosynthesis have been identified across various plant species. R2R3-MYB proteins are key determinants of which structural genes are activated. nih.govmdpi.com In Arabidopsis thaliana, the MYB transcription factors PAP1 (PRODUCTION OF ANTHOCYANIN PIGMENT 1), PAP2, MYB113, and MYB114 are positive regulators of the anthocyanin pathway. nih.govmdpi.com These MYB factors interact with bHLH proteins such as GL3 (GLABRA3), EGL3 (ENHANCER OF GLABRA3), and TT8 (TRANSPARENT TESTA 8), and the WD40 protein TTG1 (TRANSPARENT TESTA GLABRA1) to form the active MBW complex. nih.govnih.govmdpi.com

In maize, the C1 (R2R3-MYB) and R/B (bHLH) families of transcription factors were among the first identified regulators of anthocyanin pigmentation. mdpi.com The specific combination of MYB and bHLH proteins in the MBW complex can determine the spatial and temporal patterns of anthocyanin accumulation. semanticscholar.org While the regulation of early and late biosynthetic genes (e.g., DFR, ANS, UFGT) by the MBW complex is well-established, the direct transcriptional control of specific acyltransferases like malonyltransferases by these complexes is also a critical part of the regulatory network. nih.govnih.gov

Studies correlating gene expression with metabolite accumulation have provided strong evidence for the role of specific genes in the biosynthesis of malonylated anthocyanins. In dahlia flowers, quantitative real-time PCR analysis showed that the transcript levels of the malonyltransferase gene Dv3MaT were present in accordance with the enzyme's activity and the pattern of malonylated anthocyanin accumulation in the plant. nih.gov

In pepper (Capsicum annuum), a combined metabolome and transcriptome analysis revealed that the high expression of six key enzymes (PAL, C4H, CHI, DFR, ANS, and UFGT) was correlated with anthocyanin accumulation in purple varieties compared to green ones. nih.gov Similar studies in Brassica napus showed that the upregulation of late biosynthetic genes (DFR, ANS, UFGT), along with the regulatory gene TT8 (a bHLH factor), was significantly correlated with higher anthocyanin content. frontiersin.org In grapes, the expression of CHS, F3H, and UFGT was consistent with the concentration of anthocyanins in the berry peel. mdpi.com These analyses demonstrate that the accumulation of final products, including acylated forms like cyanidin 3-malonylglucoside, is directly linked to the transcriptional activity of both structural and regulatory genes. frontiersin.orgmdpi.com

Metabolic Pathways and Fate of Cyanidin 3 Malonylglucoside in Biological Systems Non Human Models

In Vitro Enzymatic and Microbial Biotransformation Pathways

The initial metabolic steps for Cyanidin (B77932) 3-malonylglucoside involve the cleavage of its ester and glycosidic bonds, primarily mediated by enzymes and gut microbiota.

Hydrolysis of Glycosidic and Malonyl Ester Linkages

In vitro models simulating gastrointestinal conditions demonstrate that the biotransformation of acylated anthocyanins is a multi-step process. The degradation can be initiated by the hydrolysis of the malonyl ester linkage, followed by the cleavage of the glycosidic bond that attaches the glucose moiety to the cyanidin aglycone. Studies on the thermal degradation of acylated anthocyanins, for instance, show that acyl-glycoside moieties can be split off from the flavylium (B80283) backbone researchgate.netresearchgate.net.

Furthermore, gut microbiota play a crucial role in this hydrolysis. Various intestinal bacteria, including species from the genera Bacteroides, Clostridium, and Lactobacillus, produce enzymes such as β-glucosidases that are capable of cleaving the sugar linkages from the anthocyanin structure maxapress.comnih.gov. In vitro fermentation of cyanidin glycosides with fecal microbiota confirms that bacterial metabolism involves the rapid cleavage of these glycosidic bonds vtt.fi. This enzymatic action releases the cyanidin aglycone and the malonylated glucose molecule.

Formation of Aglycones and Phenolic Metabolites

Following hydrolysis, the unstable cyanidin aglycone is typically degraded further. The breakdown of the heterocyclic ring structure of cyanidin leads to the formation of simpler, more stable phenolic compounds. The primary metabolite resulting from the degradation of the B-ring of cyanidin is protocatechuic acid researchgate.netvtt.fi. The A-ring, in turn, is degraded to form phloroglucinaldehyde researchgate.net.

In vitro fermentation studies using intestinal probiotics have shown that the biotransformation of cyanidin glycosides can yield a variety of phenolic acids, including chlorogenic acid, caffeic acid, and ferulic acid, demonstrating the extensive metabolic capacity of the gut microbiome nih.gov.

Table 1: Key Metabolites Formed from In Vitro Biotransformation of Cyanidin Glycosides

| Precursor Compound | Key Metabolic Process | Resulting Aglycone | Major Phenolic Metabolites | Mediated By |

| Cyanidin 3-malonylglucoside | Hydrolysis of ester and glycosidic linkages | Cyanidin | Protocatechuic acid, Phloroglucinaldehyde | Microbial enzymes (e.g., β-glucosidase), Thermal degradation |

| Cyanidin 3-glucoside | Hydrolysis of glycosidic linkage | Cyanidin | Protocatechuic acid, Caffeic acid, Ferulic acid | Gut microbiota, Intestinal enzymes |

Comparative Metabolic Dynamics of Acylated Versus Non-Acylated Cyanidins

The presence of an acyl group, such as a malonyl group, significantly alters the metabolic dynamics of cyanidins. Structural differences between acylated and non-acylated forms lead to modified absorption, stability, and interaction with gut microbiota nih.govresearchgate.netutupub.fi.

The acyl group also impacts stability and microbial degradation. Acylation is known to enhance the chemical stability of anthocyanins, which may protect them from degradation in the upper gastrointestinal tract, allowing a larger proportion to reach the colon intact nih.govutupub.fi. This increased delivery to the colon makes acylated anthocyanins more available for microbial biotransformation. Indeed, it has been suggested that Cyanidin 3-malonylglucoside is more readily available for microbial degradation in the rat cecum compared to its non-acylated counterpart nih.gov. In the colon, both forms are ultimately degraded to their aglycones and subsequently to phenolic acids, but the rate and extent of this degradation may differ due to their structural variations nih.govresearchgate.net.

Mechanistic Investigations of Biological Activities of Cyanidin 3 Malonylglucoside

Antioxidant Mechanisms and Free Radical Scavenging Capacity

The antioxidant properties of cyanidin (B77932) 3-malonylglucoside are a cornerstone of its biological activity. These mechanisms involve both direct interaction with reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems.

In Vitro Characterization of Antioxidant Potency

In vitro assays are fundamental in characterizing the direct antioxidant capacity of cyanidin 3-malonylglucoside. Studies have demonstrated its ability to scavenge various free radicals, although specific quantitative data from standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), ORAC (Oxygen Radical Absorbance Capacity), or FRAP (Ferric Reducing Antioxidant Power) that solely focus on the isolated compound are not extensively detailed in publicly available research.

However, research on extracts rich in cyanidin 3-malonylglucoside provides strong evidence of its antioxidant potential. For instance, purple wheat bran and powder, which contain significant amounts of cyanidin-3-(6-malonyl glucoside), have demonstrated exceptional antioxidant capacity by scavenging DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and peroxyl radicals. imrpress.com

Furthermore, studies on red lettuce, where cyanidin-3-O-(6''-malonyl-β-glucopyranoside) is a primary anthocyanin, have highlighted its significant antioxidant activities, particularly against lipid peroxidation. mdpi.com This indicates a protective effect against oxidative damage to cellular membranes. The presence of the malonyl group is thought to influence the molecule's stability and lipophilicity, which may, in turn, affect its interaction with different types of free radicals.

Below is a table summarizing the observed antioxidant activities of cyanidin 3-malonylglucoside and related compounds found in plant extracts.

| Plant Source | Predominant Anthocyanin(s) | Antioxidant Activity Observed |

| Purple Wheat | Cyanidin-3-(6-malonyl glucoside) | Scavenging of DPPH, ABTS, and peroxyl radicals |

| Red Lettuce | Cyanidin-3-O-(6''-malonyl-β-glucopyranoside) | Activity against lipid peroxidation and cyclooxygenase |

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Catalase, Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

Beyond direct radical scavenging, the protective effects of cyanidin 3-malonylglucoside may also be attributed to its ability to modulate the activity of endogenous antioxidant enzymes. These enzymes, including catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx), form the body's primary defense against oxidative stress.

Currently, specific in vitro studies detailing the direct modulatory effect of isolated cyanidin 3-malonylglucoside on these enzymes are limited. However, research on related anthocyanins provides a basis for potential mechanisms. For example, the metabolites of cyanidin-3-glucoside have been shown to increase the activities of SOD and GPx in cellular models. nih.gov Given the structural similarity, it is plausible that cyanidin 3-malonylglucoside or its metabolites could exert similar effects. Further research is necessary to specifically elucidate the impact of the malonylated form on these crucial enzyme systems.

Molecular Interactions and Cellular Signaling Pathway Modulation (In Vitro Studies)

The biological effects of cyanidin 3-malonylglucoside extend to its interaction with key cellular signaling pathways that regulate fundamental processes such as energy metabolism, cell cycle, apoptosis, and inflammation.

Activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK) Pathways

The Adenosine Monophosphate-Activated Protein Kinase (AMPK) is a critical sensor of cellular energy status. Its activation triggers a cascade of events aimed at restoring energy balance. While direct evidence of cyanidin 3-malonylglucoside activating AMPK in vitro is not yet available, studies on its close relative, cyanidin-3-glucoside, have demonstrated potent AMPK activation. This activation is linked to improved glucose metabolism and reduced lipid accumulation in various cell types. The structural difference of the malonyl group may influence the binding affinity and subsequent activation of AMPK, a hypothesis that warrants further investigation.

Influence on Cell Cycle Progression and Induction of Apoptosis in Cellular Models

One of the most significant areas of research for anthocyanins is their potential role in cancer chemoprevention and therapy. This often involves the ability to halt the proliferation of cancer cells by arresting the cell cycle and inducing programmed cell death, or apoptosis.

Intriguingly, it has been reported that cyanidin-malonyl-glucoside possesses a stronger anti-cancer activity against colon, liver, prostate, and breast cancer cell lines than cyanidin-3-glucoside. researchgate.net This suggests that the malonylation enhances its cytotoxic effects on cancer cells. However, detailed in vitro studies delineating the specific effects of cyanidin 3-malonylglucoside on cell cycle checkpoints (e.g., G1/S or G2/M transitions) and the molecular machinery of apoptosis (e.g., caspase activation, Bcl-2 family protein regulation) are needed to fully understand this enhanced activity.

Regulation of Inflammatory Mediators and Pathways (e.g., NF-κB, COX-2, iNOS) in Cell Lines

Chronic inflammation is a key factor in the development of numerous diseases. Cyanidin 3-malonylglucoside has been shown to possess anti-inflammatory properties. Research on red lettuce, containing cyanidin-3-O-(6''-malonyl-β-glucopyranoside), has demonstrated significant activity against cyclooxygenase (COX) enzymes. mdpi.com COX enzymes, particularly COX-2, are pivotal in the inflammatory process through the production of prostaglandins.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for COX-2 and inducible nitric oxide synthase (iNOS). While direct studies on the effect of cyanidin 3-malonylglucoside on the NF-κB pathway are scarce, the observed inhibition of COX activity suggests a potential upstream regulatory role. The ability of related anthocyanins to inhibit NF-κB activation in various cell lines further supports the likelihood that cyanidin 3-malonylglucoside may also exert its anti-inflammatory effects through this critical pathway.

Enzyme Inhibition and Ligand-Protein Binding Studies (In Vitro Models)

The biological activities of cyanidin 3-malonylglucoside and related anthocyanins are often investigated through in vitro models that assess their direct interactions with various proteins, including enzymes, carriers, and structural proteins. These studies provide crucial insights into the mechanisms underlying their potential physiological effects. While research specifically targeting cyanidin 3-malonylglucoside is still emerging, studies on closely related acylated and non-acylated cyanidin glycosides offer a foundational understanding of these interactions.

Inhibition of Carbohydrate Digestive Enzymes (e.g., α-Amylase)

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase is a key mechanism for modulating postprandial hyperglycemia. Research suggests that the structure of anthocyanins, including acylation, plays a significant role in their inhibitory potential.

Studies have shown that acylated anthocyanins can be more potent inhibitors of α-amylase compared to their non-acylated counterparts. mdpi.comresearchgate.net For instance, a diacylated anthocyanin fraction from purple sweet potato demonstrated a strong inhibitory effect on α-amylase with an IC50 value of 0.078 mg/mL. nih.govresearchgate.net The mechanism of inhibition was identified as a mixed-type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net Molecular docking studies suggest that the acyl groups may help stabilize the interaction with the enzyme's active site. nih.govresearchgate.net

While direct data on cyanidin 3-malonylglucoside is limited, extensive research on its non-acylated precursor, cyanidin-3-O-glucoside (C3G), provides valuable insights. C3G has been shown to inhibit α-amylase in a reversible and non-competitive manner. sciopen.com This suggests that C3G binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. sciopen.com The binding is thought to be mediated by hydrogen bonds and hydrophobic forces. sciopen.com Different cyanidin glycosides exhibit varying potencies; for example, cyanidin-3-glucoside and cyanidin-3-galactoside (B13802184) were found to be potent inhibitors of pancreatic α-amylase. nih.gov

| Compound | Enzyme Source | IC50 Value | Inhibition Type |

|---|---|---|---|

| Diacylated Anthocyanins (from Purple Sweet Potato) | Porcine Pancreatic α-Amylase | 0.078 mg/mL | Mixed-type |

| Cyanidin-3-O-glucoside | Human Salivary Amylase | 180 ± 20 µM | Not specified |

| Cyanidin-3-O-glucoside | Porcine Pancreatic α-Amylase | 0.30 ± 0.01 mM | Not specified |

| Cyanidin-3-rutinoside | Porcine Pancreatic α-Amylase | 24.4 ± 0.1 µM | Non-competitive |

Interactions with Protein Tyrosine Phosphatase 1B (PTP1B) and Dipeptidyl Peptidase-4 (DPP-4)

PTP1B and DPP-4 are enzymes that have emerged as significant targets in the management of type 2 diabetes and related metabolic disorders.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making its inhibition a therapeutic strategy for type 2 diabetes. medipol.edu.tr While specific studies on cyanidin 3-malonylglucoside are lacking, research on other cyanidin derivatives indicates that anthocyanins can act as PTP1B inhibitors. For example, cyanidin-3-arabinoside, isolated from blueberry, demonstrated potent inhibitory activity against PTP1B with an IC50 value of 8.91 ± 0.63 μM, which was more effective than the positive control, oleanolic acid. nih.govresearchgate.net The inhibition mechanism was determined to be a reversible mixed pattern. nih.gov Molecular docking studies have shown that cyanidin aglycones exhibit strong inhibition of PTP1B. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are crucial for stimulating insulin secretion. nih.gov Therefore, DPP-4 inhibitors are used as a therapeutic class for type 2 diabetes. In vitro studies have evaluated the DPP-4 inhibitory potential of various flavonoids, including anthocyanins. Cyanidin-3-O-glucoside has been identified as an inhibitor of DPP-4, exhibiting a mixed-type reversible inhibition. nih.govdoaj.org Fluorescence quenching analysis indicated that the binding is a spontaneous process that forms an unstable complex, potentially involving electrostatic forces. nih.govdoaj.org Molecular docking simulations further suggest that cyanidin-3-O-glucoside can insert into the active site cavity of DPP-4 and interact with key amino acid residues. nih.govnih.gov

| Compound | Target Enzyme | IC50 Value | Inhibition Type |

|---|---|---|---|

| Cyanidin-3-arabinoside | PTP1B | 8.91 ± 0.63 µM | Reversible Mixed-type |

| Blueberry Extract (rich in anthocyanins) | PTP1B | 3.06 ± 0.02 µg/mL | Not specified |

| Cyanidin-3-O-glucoside | DPP-4 | 81.05 ± 4.14 µM | Reversible Mixed-type |

Binding Interactions with Carrier and Structural Proteins (e.g., Serum Albumin, Caseins)

The interaction of anthocyanins with proteins is fundamental to their stability, transport, and bioavailability.

Serum Albumin: Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) are major transport proteins in the bloodstream, capable of binding to a wide range of molecules. nih.govmaxapress.com The binding of cyanidin-3-O-glucoside (C3G) to BSA has been characterized as a static quenching mechanism, primarily driven by hydrogen bonds and van der Waals forces. researchgate.netnih.gov The binding constant (Ka) for the C3G-BSA interaction has been reported to be in the order of 10^5 M-1, indicating a strong affinity. nih.gov This interaction can cause partial unfolding of the albumin structure. nih.gov The affinity of anthocyanins for HSA is pH-dependent, with hydrophobic effects dominating at acidic pH and electrostatic interactions playing a greater role at neutral pH. nih.govresearchgate.net Structural features such as glycosylation and methylation also influence binding affinity. nih.gov

Caseins: Caseins are the primary proteins found in milk and have the ability to form micelles that can encapsulate and stabilize other molecules. nih.gov The interaction between C3G and sodium caseinate has been studied, revealing a predominantly static fluorescence quenching mechanism. nih.gov This binding involves two sets of binding sites with high association constants (Ka of 10^6 and 10^5 M-1). nih.gov The nature of the interaction is pH-dependent, with electrostatic forces being dominant at pH 7 and hydrophobic effects at pH 2. nih.gov The interaction between C3G and casein is primarily mediated by Van der Waals forces or hydrogen bonds. nih.gov This binding can lead to slight changes in the secondary structure of casein and the formation of larger protein aggregates. nih.gov Such interactions are crucial as they can enhance the stability and bioaccessibility of anthocyanins. nih.gov

| Protein | Binding Constant (Ka or Ks) | Primary Driving Forces | Quenching Mechanism |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | 1.88 × 105 M-1 | Hydrogen bonds, van der Waals forces | Combined static and dynamic |

| Human Serum Albumin (HSA) | 1.08 × 105 to 13.2 × 105 M-1 | Hydrophobic (acidic pH), Electrostatic (neutral pH) | Static |

| Sodium Caseinate | ~106 and ~105 M-1 (two sites) | Electrostatic (pH 7), Hydrophobic (pH 2) | Static |

| α-Casein | 0.51 × 103 M-1 (for Malvidin-3-O-glucoside) | Hydrophilic (van der Waals, H-bonds) | Static |

| β-Casein | 0.46 × 103 M-1 (for Malvidin-3-O-glucoside) | Hydrophobic | Static |

Analytical Methodologies for Characterization and Quantification of Cyanidin 3 Malonylglucoside

Extraction Methodologies from Plant Matrices

The initial and critical step in the analysis of cyanidin (B77932) 3-malonylglucoside is its efficient extraction from the plant material. The choice of extraction method and solvent system is paramount due to the inherent instability of anthocyanins, which are susceptible to degradation by factors like pH, temperature, and light.

Solvent System Optimization

The selection of an appropriate solvent is crucial for maximizing the recovery of cyanidin 3-malonylglucoside. Solvents commonly used for anthocyanin extraction are mixtures of methanol, ethanol, or acetone with water. To enhance stability, these solvents are typically acidified. The acidic conditions help to maintain the anthocyanin in its more stable flavylium (B80283) cation form.

Weak acids such as formic acid, acetic acid, or citric acid are recommended over strong acids, which can cause hydrolysis of the glycosidic bonds or acylated groups over time. For instance, a common solvent system involves methanol or ethanol acidified with a small percentage of formic or hydrochloric acid. The optimization of the solvent-to-solid ratio is also important; a ratio that is too low may lead to incomplete extraction, while an excessively high ratio can dilute the extract and increase solvent waste.

Advanced Extraction Techniques (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, Solid-Phase Extraction)

To improve extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced techniques have been developed and applied for the extraction of anthocyanins, including cyanidin 3-malonylglucoside.

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and facilitating the release of intracellular compounds like anthocyanins. UAE is known for being a rapid and efficient method that can often be performed at lower temperatures, which helps to prevent the thermal degradation of heat-sensitive compounds. redalyc.org Optimized UAE conditions for anthocyanins from red onion, including cyanidin 3-O-(3″-malonylglucoside) and its 6" isomer, were found to be 57% methanol as a solvent at pH 2 and a temperature of 60°C.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the sample, causing a rapid increase in temperature and internal pressure within the plant cells. This pressure ruptures the cell walls, releasing the target compounds into the solvent. MAE significantly reduces extraction time and solvent volume compared to conventional methods. Optimal conditions for MAE of anthocyanins from Chinese bayberry were a solid-to-liquid ratio of 1:50, an extraction temperature of 80°C, and an extraction time of 15 minutes. nih.gov However, it is noted that microwave irradiation can sometimes cause slight hydrolysis of acylated anthocyanins. nih.gov

Table 1: Comparison of Advanced Extraction Techniques for Anthocyanins

| Technique | Principle | Advantages | Key Optimization Parameters |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Reduced extraction time, lower temperature, less solvent. | Frequency, power, temperature, solvent composition, time. |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and sample, rupturing cells. | Very rapid, reduced solvent consumption. | Microwave power, temperature, time, solvent type, solid-to-liquid ratio. |

| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase. | Purification, concentration, removal of interferences. | Sorbent type (e.g., C18), wash solvents, elution solvent. |

Chromatographic Separation and Profiling

Following extraction and purification, chromatographic techniques are employed to separate cyanidin 3-malonylglucoside from other compounds in the extract.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., DAD, UV/Vis)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of anthocyanins. The separation is typically achieved on a reversed-phase column, most commonly a C18 column.

The mobile phase usually consists of a binary gradient system of acidified water (Phase A) and an organic solvent like methanol or acetonitrile (Phase B). The use of acidified water (e.g., with formic acid or trifluoroacetic acid) is essential to keep the anthocyanins in their colored flavylium cation form and to ensure good peak shape. creative-proteomics.com

Detection is commonly performed using a Diode Array Detector (DAD) or a UV/Vis detector. Anthocyanins exhibit a characteristic strong absorbance in the visible region of the electromagnetic spectrum, typically between 510 and 530 nm. A DAD detector offers the advantage of acquiring the entire UV-Vis spectrum for each peak, which aids in the preliminary identification of anthocyanin classes based on their spectral characteristics. researchgate.net

Rapid Resolution Liquid Chromatography (RRLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

To meet the demand for higher throughput and improved resolution, Rapid Resolution Liquid Chromatography (RRLC) and Ultra-Performance Liquid Chromatography (UPLC) systems have been increasingly applied to anthocyanin analysis. These systems utilize columns packed with smaller particles (typically sub-2 µm) and can operate at higher pressures than conventional HPLC systems.

The primary advantages of UPLC and RRLC are significantly shorter analysis times, improved separation efficiency (resolution), and enhanced sensitivity. mdpi.com A UPLC system coupled with tandem mass spectrometry (UPLC-MS/MS) has been effectively used to identify various anthocyanins, including cyanidin 3-O-(3″-O-malonyl)glucoside and cyanidin 3-O-(6″-O-malonyl)glucoside, in complex samples like purple barley. mdpi.com An optimized RRLC method for a related compound, cyanidin-3-O-glucoside, utilized a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (81:19) at a flow rate of 0.5 mL/min, demonstrating the speed and efficiency of this technique. analis.com.my

Table 2: Typical Chromatographic Parameters for Cyanidin 3-Malonylglucoside Analysis

| Parameter | HPLC | UPLC/RRLC |

|---|---|---|

| Column | Reversed-Phase C18 (3-5 µm particle size) | Reversed-Phase C18 (sub-2 µm particle size) |

| Mobile Phase A | Water with acid (e.g., 0.1-2% Formic Acid) | Water with acid (e.g., 0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Detection | DAD or UV/Vis (approx. 520 nm) | DAD or UV/Vis (approx. 520 nm) |

| Flow Rate | ~0.8 - 1.2 mL/min | ~0.4 - 0.6 mL/min |

| Analysis Time | 30 - 60 minutes | < 30 minutes |

Spectrometric Identification and Structural Confirmation

While chromatographic methods with UV/Vis or DAD detection can quantify and tentatively identify anthocyanins, mass spectrometry (MS) is indispensable for unambiguous structural confirmation.

Liquid chromatography is commonly coupled with a mass spectrometer (LC-MS), often with an electrospray ionization (ESI) source, which is well-suited for analyzing polar and thermally labile compounds like anthocyanins. nih.gov Analysis is typically performed in positive ion mode, as the flavylium cation is already positively charged.

In a full scan MS analysis, the molecular ion ([M]+) of cyanidin 3-malonylglucoside can be detected, which has a monoisotopic mass of approximately 535.1088 Da. nih.gov

For definitive structural elucidation, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the molecular ion of interest is selected and subjected to fragmentation. The resulting fragment ions provide structural information. For cyanidin 3-malonylglucoside, a characteristic fragmentation pattern involves the neutral loss of the malonyl-glucose moiety, resulting in a prominent fragment ion corresponding to the cyanidin aglycone at a mass-to-charge ratio (m/z) of 287. redalyc.org This specific fragmentation confirms the identity of the aglycone and the nature of the attached sugar derivative. An LC-MS/MS method was successfully developed for the simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside, and cyanidin-3-(6-malonylglucoside) in biological samples, showcasing the technique's specificity and sensitivity. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS, ESI-MSn) Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and structure of anthocyanins like Cyanidin 3-malonylglucoside. In positive ion mode, the molecule is typically detected as a protonated molecular ion [M+H]⁺. Further structural information is obtained through tandem mass spectrometry (MS/MS or MSn), where the parent ion is fragmented, and the resulting daughter ions are analyzed.

The fragmentation of Cyanidin 3-malonylglucoside primarily involves the cleavage of glycosidic bonds and the loss of the malonyl group. The initial fragmentation often shows the loss of the malonyl group (86 Da) followed by the loss of the glucose moiety (162 Da), resulting in the cyanidin aglycone.

A typical fragmentation pathway for Cyanidin 3-(6''-malonylglucoside) would proceed as follows:

The parent ion [M+H]⁺ at m/z 535 is identified.

A primary fragmentation event is the loss of the malonyl group, leading to a fragment ion corresponding to cyanidin 3-glucoside at m/z 449.

Subsequent fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the glucose unit and yielding the cyanidin aglycone fragment at m/z 287. researchgate.net

This characteristic fragmentation pattern allows for the unambiguous identification of Cyanidin 3-malonylglucoside in complex mixtures, such as plant extracts. researchgate.net

Table 1: ESI-MS/MS Fragmentation Data for Cyanidin 3-(6''-malonylglucoside)

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Identity of Loss |

|---|---|---|---|

| 535 | 449 | 86 | Malonyl group |

| 535 | 287 | 248 | Malonylglucoside group |

| 449 | 287 | 162 | Glucose |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of Cyanidin 3-malonylglucoside. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to confirm the identity of the cyanidin aglycone, the glucose sugar, and the malonyl group, as well as to establish their connectivity.

¹H NMR spectra provide information on the number and environment of protons in the molecule. Key signals include those from the aromatic protons of the cyanidin core, the anomeric proton of the glucose unit, and the methylene protons of the malonyl group. rsc.org ¹³C NMR spectra reveal the carbon skeleton of the molecule, with characteristic shifts for the carbons of the anthocyanidin, the sugar, and the acyl group. np-mrd.orgdoi.org The attachment position of the malonyl group to the glucose moiety, typically at the 6''-position, is confirmed through two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between the carbonyl carbon of the malonyl group and the protons at the 6''-position of the glucose.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Cyanidin 3-malonylglucoside Moiety

| Moiety | Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Cyanidin Aglycone | H-4 | ~8.8-9.0 | C-2: ~163 |

| H-6 | ~6.7-6.9 | C-3: ~145 | |

| H-8 | ~6.5-6.7 | C-4: ~135 | |

| H-2' | ~7.8-8.0 | C-5: ~157 | |

| H-5' | ~6.9-7.1 | C-6: ~95 | |

| H-6' | ~7.6-7.8 | C-7: ~159 | |

| Glucose | H-1'' | ~5.2-5.4 (d) | C-1'': ~103 |

| H-6''a, H-6''b | ~4.2-4.5 | C-6'': ~63-65 | |

| Malonyl Group | CH₂ | ~3.3-3.5 (s) | CH₂: ~42-44 |

| COOH | - | CO: ~170-172 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Quantitative Determination Approaches

The quantification of Cyanidin 3-malonylglucoside is essential for evaluating its concentration in various sources. This is typically achieved through chromatographic and spectrophotometric methods.

External Calibration and Internal Standard Methods

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector, DAD, or Mass Spectrometry, MS) is the most common and accurate method for quantifying individual anthocyanins like Cyanidin 3-malonylglucoside. elsevierpure.com

External Calibration: This method involves creating a calibration curve by plotting the peak area response of a series of known concentrations of a pure Cyanidin 3-malonylglucoside standard against their corresponding concentrations. advion.comnih.gov The concentration of the analyte in an unknown sample is then determined by interpolating its peak area from this curve. The linearity of the calibration curve, typically with a high correlation coefficient (r² > 0.99), is crucial for accurate quantification. elsevierpure.com

Internal Standard (IS) Method: To improve precision and accuracy by correcting for variations in sample preparation and instrument response, an internal standard can be used. analis.com.my In this approach, a known amount of a compound that is structurally similar to the analyte but not present in the sample is added to both the standards and the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct the calibration curve. This method helps to minimize errors that may occur during extraction and injection. nih.gov

Comparative Analysis of Different Quantification Techniques (e.g., pH-Differential vs. HPLC-based)

Two primary methods are widely used for the quantification of anthocyanins: the pH-differential spectrophotometric method and HPLC-based methods.

pH-Differential Method: This spectrophotometric technique is a simple, rapid, and cost-effective way to measure the total monomeric anthocyanin content in a sample. nih.gov It is based on the structural transformation of the anthocyanin chromophore with a change in pH. nih.gov At pH 1.0, anthocyanins exist in their colored oxonium form, while at pH 4.5, they are in a colorless hemiketal form. nih.gov The difference in absorbance at the wavelength of maximum absorption (around 520 nm) between the two pH values is proportional to the total anthocyanin concentration. phcog.com However, this method lacks specificity as it provides a total anthocyanin value and cannot distinguish between different anthocyanins. rsc.org

HPLC-based Methods: HPLC offers high specificity and allows for the separation, identification, and quantification of individual anthocyanins, such as Cyanidin 3-malonylglucoside, within a single analysis. researchgate.net This provides a much more detailed profile of the anthocyanin composition of a sample.

Comparison: Studies comparing the two methods have shown a high linear correlation between the total anthocyanin content determined by the pH-differential method and the sum of individual anthocyanins quantified by HPLC. researchgate.netusda.gov Despite this correlation, the absolute values obtained can differ. HPLC analysis often yields higher total anthocyanin values compared to the pH-differential method. usda.gov The choice of method depends on the specific research goal. For a quick estimation of total anthocyanins, the pH-differential method is suitable. researchgate.netresearchgate.net However, for detailed compositional analysis and accurate quantification of specific compounds like Cyanidin 3-malonylglucoside, HPLC is the required and superior method. elsevierpure.com

Table 3: Comparison of pH-Differential and HPLC-based Quantification Methods

| Feature | pH-Differential Method | HPLC-based Method |

|---|---|---|

| Principle | Spectrophotometry (absorbance change with pH) | Chromatographic separation |

| Specificity | Low (measures total monomeric anthocyanins) | High (quantifies individual anthocyanins) |

| Cost | Low | High |

| Speed | Rapid | More time-consuming |

| Complexity | Simple | Complex |

| Information Provided | Total anthocyanin content | Concentration of individual anthocyanins |

Stability and Degradation Kinetics of Cyanidin 3 Malonylglucoside

Influence of Environmental Factors on Stability (e.g., pH, Temperature)

The stability of cyanidin (B77932) 3-malonylglucoside is significantly influenced by environmental conditions, primarily pH and temperature. Like other anthocyanins, its structure and color are pH-dependent. In acidic conditions, it typically exists in its most stable form, the red flavylium (B80283) cation. As the pH increases towards neutrality and alkalinity, the molecule undergoes structural transformations, leading to less stable and colorless forms such as the carbinol pseudobase and chalcone (B49325).

Temperature also plays a crucial role in the degradation of cyanidin 3-malonylglucoside. Elevated temperatures accelerate the degradation process, leading to a loss of color and the breakdown of the molecule. The degradation of anthocyanins, including cyanidin 3-malonylglucoside, generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin.

Studies on the thermal degradation of anthocyanins in purple maize, which contains cyanidin 3-malonylglucoside, have shown that these compounds are relatively thermostable at temperatures between 80 and 120°C. However, at higher temperatures, their degradation follows a first-order kinetic model. researchgate.net

Comparison of Stability Profiles with Non-Acylated Cyanidin Glycosides

A key area of interest is the comparative stability of acylated anthocyanins, such as cyanidin 3-malonylglucoside, versus their non-acylated counterparts like cyanidin 3-glucoside. Generally, acylation is thought to enhance the stability of anthocyanins. The acyl group can provide a protective effect through intramolecular co-pigmentation, shielding the chromophore from degradation.

However, research on cyanidin 3-malonylglucoside presents a more complex picture. Some studies suggest that the malonyl group is labile and can be easily hydrolyzed, particularly under thermal stress. This would lead to the formation of cyanidin 3-glucoside, indicating that under certain conditions, the malonylated form may be less stable. researchgate.net One study on the major anthocyanins from blood orange found that the half-life values for cyanidin-3-glucoside were approximately three times longer than those for cyanidin-3-malonylglucoside at all tested temperatures, suggesting that cyanidin-3-glucoside is more stable during storage. researchgate.net

Conversely, other research indicates that acylated anthocyanins, in general, exhibit greater thermal stability. For instance, the degradation of cyanidin-3-glucoside at 80°C and 95°C has been shown to follow first-order kinetics, and its stability can be influenced by interactions with other molecules. nih.gov The table below, derived from studies on cyanidin-3-glucoside, provides an example of the kinetic parameters associated with its thermal degradation, which can serve as a baseline for comparison with its acylated derivatives.

Table 1: Thermal Degradation Kinetics of Cyanidin-3-O-glucoside

| Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |

|---|---|---|

| 80 | 0.00865 | 80.18 |

| 95 | 0.0093 | 73.76 |

Data from a study on the thermal degradation of cyanidin-3-O-glucoside. The presence of other compounds, such as proteins, can influence these values. nih.gov

Characterization of Degradation Products and Reaction Pathways

The degradation of cyanidin 3-malonylglucoside involves a series of chemical reactions that lead to the formation of smaller, often colorless, compounds. A proposed primary degradation step for malonylated anthocyanins is the hydrolysis of the ester bond, which results in the loss of the malonyl group and the formation of the corresponding non-acylated glucoside (in this case, cyanidin 3-glucoside). researchgate.net

Following this initial step, or in parallel, the degradation proceeds through pathways common to many anthocyanins. A key mechanism is the opening of the central pyran ring to form a chalcone intermediate. This chalcone is unstable and can undergo further cleavage.

The primary degradation products identified from the breakdown of the cyanidin aglycone are protocatechuic acid (derived from the B-ring) and phloroglucinaldehyde (derived from the A-ring). This degradation pathway has been observed for cyanidin-3-glucoside under various conditions. nih.govnih.gov The initial cleavage of the glycosidic bond can also occur, releasing the sugar moiety and the unstable cyanidin aglycone, which then rapidly degrades.

A simplified representation of the degradation pathway is as follows:

Demalonylation: Cyanidin 3-malonylglucoside → Cyanidin 3-glucoside + Malonic acid

Pyran Ring Opening: Cyanidin 3-glucoside ⇌ Chalcone glucoside

Hydrolysis of Glycosidic Bond: Cyanidin 3-glucoside → Cyanidin (aglycone) + Glucose

Aglycone Cleavage: Cyanidin → Protocatechuic acid + Phloroglucinaldehyde

The specific reaction rates and the prevalence of each pathway are dependent on the environmental conditions, such as pH and temperature.

Q & A

Q. How to design experiments investigating cyanidin 3-malonylglucoside’s role in plant stress resilience?

Q. What validation steps are critical when using cyanidin 3-malonylglucoside as a biomarker in ecological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.